molecular formula C5H8NO4P B1250950 Monopyridine phosphate CAS No. 35175-38-3

Monopyridine phosphate

Cat. No.: B1250950
CAS No.: 35175-38-3
M. Wt: 177.1 g/mol
InChI Key: HOJLDGRYURJOJS-UHFFFAOYSA-N
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Description

Monopyridine phosphate refers to a class of phosphate-containing compounds characterized by a single pyridine moiety. Pyridine, a heterocyclic aromatic ring with a nitrogen atom, imparts unique electronic and steric properties to such compounds. In phosphate chemistry, monopyridine derivatives are often studied for their binding affinities, catalytic roles, or as intermediates in organic synthesis. These interactions are critical in applications such as anion recognition, nucleotide binding, and material stability.

Properties

CAS No.

35175-38-3

Molecular Formula

C5H8NO4P

Molecular Weight

177.1 g/mol

IUPAC Name

phosphoric acid;pyridine

InChI

InChI=1S/C5H5N.H3O4P/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;(H3,1,2,3,4)

InChI Key

HOJLDGRYURJOJS-UHFFFAOYSA-N

SMILES

C1=CC=NC=C1.OP(=O)(O)O

Canonical SMILES

C1=CC=NC=C1.OP(=O)(O)O

Synonyms

monopyridine phosphate
pyridine
pyridine cyanate
pyridine dinitrate
pyridine diphosphate
pyridine disulfate
pyridine hydride
pyridine hydride (2:1)
pyridine hydrochloride
pyridine ion (1-), hydrogen
pyridine ion (1-), lithium salt
pyridine ion (1-), potassium salt
pyridine ion (1-), sodium salt
pyridine ion (2+)
pyridine monohydrate
pyridine monophosphate
pyridine monosulfate
pyridine nitrate
pyridine perbromate, 82Br-labeled
pyridine perchlorate
pyridine perchlorate, 2H-labeled
pyridine phosphate
pyridine phosphate (2:1)
pyridine sulfate
pyridine sulfate (2:1)
pyridine, hydrogen bromide
pyridine, hydrogen fluoride
pyridine, hydrogen iodide

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Monopyridine phosphate derivatives are often contrasted with bipyridine and tripyridine phosphate systems, as well as non-pyridine-containing phosphate esters. Key distinctions include:

Compound Pyridine Subunits Binding Affinity (log K) Solubility Key Interactions Reference
Monopyridine receptor 130 1 ~5.1 (vs. diphenylphosphate) Low in cyclohexane Weak hydrogen bonding; limited π-π stacking
Bipyridine receptor 128 2 >7.1 (vs. diphenylphosphate) Moderate in acetonitrile Strong electrostatic and π-surface interactions
Triethylphosphate 0 <2.0 (vs. receptor 128 ) High in organic solvents Electrostatic (no H-bonding)
Hexapyridine cobaltous cyanate 6 N/A Stable in chloroform Coordination bonds with pyridine ligands

Key Findings :

  • Binding Affinity: Monopyridine systems (e.g., 130) exhibit significantly lower binding constants (100-fold less) than bipyridine analogs (e.g., 128) due to reduced electrostatic and π-interactions .
  • Solvent Effects: Monopyridine receptors show stronger binding in low-polarity solvents (e.g., cyclohexane) compared to polar solvents, where solvation competes with substrate interactions .
  • Stability: Poly-pyridine systems (e.g., hexapyridine cobaltous cyanate) demonstrate enhanced stability and deliquescence resistance compared to monopyridine derivatives .
Role of Functional Groups
  • Amino Groups: In receptor 128, amino hydrogen atoms enhance binding via H-bonding with phosphate esters, a feature absent in monopyridine systems like 130 .
  • Phosphate Coordination: Monopyridine silver cyanate () loses pyridine readily in air, whereas hexapyridine derivatives retain ligands due to stronger coordination bonds .

Research Limitations and Contradictions

  • Synthetic Challenges: Monopyridine phosphates are less explored in industrial applications compared to sodium phosphate derivatives (), likely due to stability issues .

Q & A

How to design experiments to accurately determine the concentration of monopyridine phosphate in aqueous solutions?

Methodological Answer:
Use spectrophotometric analysis with vanadomolybdate reagent to form a colored complex, and measure absorbance at 400–450 nm . Key steps include:

  • Calibration Curve: Prepare standard solutions (e.g., 0.1–10 µM this compound) and measure their absorbance. Use linear regression to establish a concentration-absorbance relationship (slope, intercept, R²) .
  • Sample Preparation: Acidify samples to convert this compound into orthophosphate, then react with vanadomolybdate reagent .
  • Error Mitigation: Calculate 95% confidence intervals for triplicate measurements and exclude outliers using Grubbs’ test .

Why do discrepancies arise between phosphate concentrations measured via steady-state estimation and spectrophotometric methods? How to resolve these contradictions?

Advanced Analysis:
Discrepancies often stem from methodological differences:

  • Steady-State Estimation (e.g., Rigler bioassay) assumes constant phosphate regeneration but may overestimate due to particulate phosphorus release during filtration .
  • Spectrophotometric Methods measure soluble reactive phosphorus (SRP) but may exclude organically bound phosphate .
    Resolution:
  • Validate results using orthogonal techniques (e.g., ion chromatography).
  • Perform spiked recovery experiments to assess interference from organic matrices .

How to evaluate the stability of this compound in complex biological matrices (e.g., serum or tissue homogenates)?

Methodology:

  • Incubation Studies: Spike this compound into matrices and monitor degradation over time at physiological pH (7.4) and temperature (37°C) .
  • Quantification: Use HPLC with a phosphate-specific detector (e.g., charged aerosol detector) to distinguish intact compound from degradation products .
  • Statistical Analysis: Calculate half-life (t½) using first-order kinetics and compare stability across matrices .

How to optimize phosphate buffer systems for pharmacokinetic studies of this compound?

Protocol:

  • Buffer Preparation: Dissolve 0.725 g NaH₂PO₄ and 4.472 g Na₂HPO₄ in 1 L water (pH 7.6). Adjust with phosphoric acid if needed .
  • Compatibility Testing: Assess buffer effects on this compound solubility and ionization using solubility assays and zeta potential measurements .
  • Mobile Phase Design: For HPLC, use a 65:35 mixture of phosphate buffer and acetonitrile to enhance peak resolution .

How to mitigate interference from co-existing phosphates (e.g., ATP, pyrophosphate) in this compound assays?

Advanced Techniques:

  • Selective Derivatization: Use enzymes like alkaline phosphatase to hydrolyze interfering phosphates before reacting with vanadomolybdate reagent .
  • Chromatographic Separation: Employ anion-exchange chromatography to isolate this compound from other anions .
  • Validation: Perform cross-reactivity tests with common interferents (e.g., 10 mM ATP) to confirm assay specificity .

How to statistically analyze conflicting data on this compound’s environmental persistence across studies?

Data Reconciliation Strategy:

  • Meta-Analysis: Pool data from multiple studies and apply random-effects models to account for heterogeneity in experimental conditions (e.g., pH, temperature) .
  • Sensitivity Analysis: Identify variables (e.g., microbial activity, oxygen levels) that significantly impact degradation rates using multivariate regression .
  • Error Propagation: Calculate combined uncertainties from measurement errors and environmental variability .

What analytical criteria validate the synthesis of high-purity this compound for pharmacological studies?

Quality Control Steps:

  • Purity Assessment: Use NMR (¹H, ³¹P) and HPLC-MS to confirm chemical identity and detect impurities (e.g., unreacted pyridine) .
  • Pharmaceutical Standards: Adhere to pharmacopeial guidelines for residual solvents (e.g., <0.5% acetone) and heavy metals (e.g., <10 ppm) .
  • Batch Consistency: Compare melting points and spectral data across synthesis batches to ensure reproducibility .

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